An In-depth Technical Guide to 3-(Chloromethyl)-2,4,6-trimethylphenol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(Chloromethyl)-2,4,6-trimethylphenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(Chloromethyl)-2,4,6-trimethylphenol, a functionalized derivative of the well-established antioxidant, 2,4,6-trimethylphenol (mesitol). While not as extensively characterized as its parent compound, the introduction of a chloromethyl group imparts significant reactivity, positioning it as a valuable intermediate in synthetic organic chemistry and a potential building block in drug discovery. This document will detail its chemical structure and extrapolated properties, a proposed synthetic pathway with mechanistic insights, its anticipated reactivity, and potential applications, particularly in the development of novel therapeutic agents. All discussions are grounded in established chemical principles and supported by references to relevant literature on analogous compounds.
Introduction: The Strategic Functionalization of a Privileged Scaffold
2,4,6-Trimethylphenol, commonly known as mesitol, is a sterically hindered phenolic compound recognized for its antioxidant properties.[1][2] The strategic placement of methyl groups at the ortho and para positions to the hydroxyl group enhances its stability and modulates its reactivity. The introduction of a chloromethyl group at the meta position, to form 3-(Chloromethyl)-2,4,6-trimethylphenol, transforms this relatively stable phenol into a versatile bifunctional molecule. This modification introduces a reactive electrophilic site without significantly altering the inherent properties of the phenolic hydroxyl group.
The chloromethyl group serves as a valuable synthetic handle, enabling a variety of subsequent chemical transformations. This strategic functionalization unlocks the potential for incorporating the 2,4,6-trimethylphenol scaffold into more complex molecular architectures, a critical step in the synthesis of novel materials and pharmacologically active compounds. The exploration of such derivatives is particularly relevant in medicinal chemistry, where the introduction of specific functional groups can profoundly influence a molecule's biological activity and pharmacokinetic profile.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 3-(Chloromethyl)-2,4,6-trimethylphenol consists of a benzene ring substituted with a hydroxyl group, three methyl groups at positions 2, 4, and 6, and a chloromethyl group at position 3.
Table 1: Predicted Physicochemical Properties of 3-(Chloromethyl)-2,4,6-trimethylphenol
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₃ClO | Based on structural components |
| Molecular Weight | 184.66 g/mol | Calculated from molecular formula |
| Appearance | Off-white to pale yellow solid | Extrapolated from related phenols |
| Melting Point | 80-90 °C | Increased from 2,4,6-trimethylphenol (73-74 °C) due to increased molecular weight and polarity[3] |
| Boiling Point | > 220 °C | Significantly higher than 2,4,6-trimethylphenol (220 °C) due to increased molecular weight and intermolecular forces[3] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water | Similar to other functionalized phenols |
| pKa | ~10.5 | Slightly more acidic than 2,4,6-trimethylphenol (~10.9) due to the electron-withdrawing effect of the chloromethyl group[4] |
Proposed Synthesis: A Mechanistic Approach to Selective Chloromethylation
The selective synthesis of 3-(Chloromethyl)-2,4,6-trimethylphenol from 2,4,6-trimethylphenol presents a synthetic challenge due to the potential for multiple substitutions and side reactions. A plausible and controllable method involves a carefully executed chloromethylation reaction.
Reaction Principle
The chloromethylation of aromatic compounds, a classic electrophilic aromatic substitution reaction, typically employs formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. The reaction proceeds via the in situ formation of a highly electrophilic chloromethyl cation or a related species, which then attacks the electron-rich aromatic ring.
Proposed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves hazardous materials, including formaldehyde and hydrogen chloride.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing a sodium hydroxide solution), and a dropping funnel, dissolve 2,4,6-trimethylphenol (1.0 eq) in a suitable inert solvent such as a mixture of glacial acetic acid and concentrated hydrochloric acid.
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Reagent Addition: With vigorous stirring, add a solution of formaldehyde (e.g., paraformaldehyde, 1.1 eq) in the same solvent mixture dropwise at room temperature.
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Reaction Progression: After the addition is complete, gently heat the reaction mixture to 50-60 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water. A precipitate should form.
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Purification: Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 3-(Chloromethyl)-2,4,6-trimethylphenol.
Mechanistic Rationale and Control of Selectivity
The key to achieving mono-substitution at the meta position lies in the directing effects of the substituents on the aromatic ring. The hydroxyl group and the three methyl groups are all ortho-, para-directing activators. However, the ortho and para positions are already occupied by methyl groups. This steric hindrance and electronic activation pattern favors electrophilic attack at the less hindered meta positions. To favor mono-chloromethylation, the reaction should be run with a slight excess of the chloromethylating agent and carefully monitored to prevent the formation of the di-substituted product, 3,5-bis(chloromethyl)-2,4,6-trimethylphenol.[5][6]
Caption: Proposed synthetic pathway for 3-(Chloromethyl)-2,4,6-trimethylphenol.
Reactivity and Synthetic Utility
The synthetic utility of 3-(Chloromethyl)-2,4,6-trimethylphenol stems from the reactivity of the chloromethyl group, which can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate.
Key Reactions of the Chloromethyl Group
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Ether Synthesis: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.
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Ester Synthesis: Reaction with carboxylate salts provides esters.
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Amine Synthesis: Reaction with primary or secondary amines leads to the formation of substituted benzylamines.
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Cyanide Displacement: Reaction with cyanide salts (e.g., NaCN or KCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
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Grignard Reagent Formation: Although less common for benzylic chlorides, under specific conditions, it can be converted to a Grignard reagent, providing a nucleophilic carbon source.
Caption: Key synthetic transformations of 3-(Chloromethyl)-2,4,6-trimethylphenol.
Potential Applications in Drug Discovery
The 2,4,6-trimethylphenol scaffold is present in a number of biologically active molecules, including Vitamin E. The ability to functionalize this core structure via the chloromethyl group opens up avenues for the synthesis of novel drug candidates.
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Antioxidant and Anti-inflammatory Agents: The phenolic hydroxyl group provides a foundation for antioxidant activity. Modifications at the chloromethyl position could be used to attach other pharmacophores that enhance this activity or introduce anti-inflammatory properties.
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Enzyme Inhibitors: The reactive chloromethyl group can act as an electrophilic warhead to form covalent bonds with nucleophilic residues (e.g., cysteine, serine, or histidine) in the active sites of enzymes, leading to irreversible inhibition. This is a strategy employed in the design of various targeted therapies.
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Linker for PROTACs and Other Conjugates: The chloromethyl handle can serve as an attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or for conjugating the phenolic scaffold to other molecules of interest, such as targeting ligands or fluorescent probes.
Safety and Handling
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Corrosive: Phenolic compounds are often corrosive and can cause severe skin burns and eye damage.[7]
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Irritant: The chloromethyl group can be irritating to the skin, eyes, and respiratory system.
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Toxicity: Many chlorinated organic compounds are toxic and may have long-term health effects.[8]
Recommended Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
3-(Chloromethyl)-2,4,6-trimethylphenol represents a promising, albeit under-characterized, chemical entity with significant potential as a synthetic intermediate. Its bifunctional nature, combining the properties of a sterically hindered phenol with the reactivity of a benzylic chloride, makes it a valuable tool for chemists in both academic and industrial research. The proposed synthetic route and the discussion of its potential reactivity and applications are intended to provide a solid foundation for researchers and drug development professionals seeking to explore the utility of this versatile molecule. Further experimental investigation into its precise properties and reactivity is warranted and encouraged.
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